molecular formula C16H20N2O5S B14431250 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine CAS No. 77481-11-9

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine

Cat. No.: B14431250
CAS No.: 77481-11-9
M. Wt: 352.4 g/mol
InChI Key: FKKZRYVWMJRWNI-BMIGLBTASA-N
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Description

N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine is a compound that belongs to the class of organic compounds known as naphthalenesulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a sulfonyl group, which is further attached to a threonine moiety. It is known for its fluorescent properties and is widely used in biochemical research for labeling and detection purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with threonine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under basic conditions using a base like triethylamine. The reaction proceeds through the formation of a sulfonamide bond between the sulfonyl chloride and the amino group of threonine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can modify the naphthalene ring .

Scientific Research Applications

N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a fluorescent probe for detecting and quantifying amino acids and peptides.

    Biology: For labeling proteins and studying protein-protein interactions.

    Medicine: In diagnostic assays and imaging techniques.

    Industry: Used in the development of fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine involves its ability to form stable fluorescent adducts with primary and secondary amines. The compound reacts with amino groups

Properties

CAS No.

77481-11-9

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21)/t10-,15+/m1/s1

InChI Key

FKKZRYVWMJRWNI-BMIGLBTASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O

Origin of Product

United States

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